molecular formula C7H12N2O3S B1528741 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine CAS No. 1340412-99-8

3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine

Cat. No.: B1528741
CAS No.: 1340412-99-8
M. Wt: 204.25 g/mol
InChI Key: SVGSSABRZSXEJA-UHFFFAOYSA-N
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Description

3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, which is known for its stability and reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a β-keto sulfone, with an amine in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The sulfonyl group can also participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazole: Lacks the amine group, which may affect its reactivity and applications.

    3-(2-Methanesulfonylpropan-2-yl)-1,2-thiazol-5-amine: Contains a sulfur atom in place of the oxygen in the oxazole ring, which can alter its chemical properties.

    3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-4-amine: The position of the amine group is different, potentially affecting its reactivity and interactions.

Uniqueness

3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both the sulfonyl and amine groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

3-(2-methylsulfonylpropan-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c1-7(2,13(3,10)11)5-4-6(8)12-9-5/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGSSABRZSXEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine
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3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 3
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 4
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 5
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 6
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine

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